Cas no 2091295-04-2 (CID 125514644)

CID 125514644 Chemical and Physical Properties
Names and Identifiers
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- CID 125514644
- Pyridine, 3-(bromomethyl)-4,6-dicyclopropyl-2-methyl-
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- Inchi: 1S/C13H16BrN/c1-8-12(7-14)11(9-2-3-9)6-13(15-8)10-4-5-10/h6,9-10H,2-5,7H2,1H3
- InChI Key: AGWYGMHRNLJTDY-UHFFFAOYSA-N
- SMILES: C1(C)=NC(C2CC2)=CC(C2CC2)=C1CBr
Experimental Properties
- Density: 1.443±0.06 g/cm3(Predicted)
- Boiling Point: 344.6±37.0 °C(Predicted)
- pka: 6.73±0.30(Predicted)
CID 125514644 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-364190-1.0g |
3-(bromomethyl)-4,6-dicyclopropyl-2-methylpyridine |
2091295-04-2 | 95.0% | 1.0g |
$1029.0 | 2025-03-18 | |
Enamine | EN300-364190-10.0g |
3-(bromomethyl)-4,6-dicyclopropyl-2-methylpyridine |
2091295-04-2 | 95.0% | 10.0g |
$4421.0 | 2025-03-18 | |
Enamine | EN300-364190-0.05g |
3-(bromomethyl)-4,6-dicyclopropyl-2-methylpyridine |
2091295-04-2 | 95.0% | 0.05g |
$864.0 | 2025-03-18 | |
Enamine | EN300-364190-0.25g |
3-(bromomethyl)-4,6-dicyclopropyl-2-methylpyridine |
2091295-04-2 | 95.0% | 0.25g |
$946.0 | 2025-03-18 | |
Enamine | EN300-364190-5.0g |
3-(bromomethyl)-4,6-dicyclopropyl-2-methylpyridine |
2091295-04-2 | 95.0% | 5.0g |
$2981.0 | 2025-03-18 | |
Enamine | EN300-364190-0.1g |
3-(bromomethyl)-4,6-dicyclopropyl-2-methylpyridine |
2091295-04-2 | 95.0% | 0.1g |
$904.0 | 2025-03-18 | |
Enamine | EN300-364190-2.5g |
3-(bromomethyl)-4,6-dicyclopropyl-2-methylpyridine |
2091295-04-2 | 95.0% | 2.5g |
$2014.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068498-1g |
3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine |
2091295-04-2 | 95% | 1g |
¥5089.0 | 2023-03-19 | |
Enamine | EN300-364190-0.5g |
3-(bromomethyl)-4,6-dicyclopropyl-2-methylpyridine |
2091295-04-2 | 95.0% | 0.5g |
$987.0 | 2025-03-18 |
CID 125514644 Related Literature
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on CID 125514644
Compound Introduction: CAS No. 2091295-04-2 and Product Name CID 125514644
The compound with the CAS number 2091295-04-2 and the product identifier CID 125514644 represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The compound belongs to a class of heterocyclic compounds that exhibit remarkable bioactivity, making it a promising candidate for further research and development in medicinal chemistry.
In recent years, there has been a growing interest in exploring novel heterocyclic scaffolds for their pharmacological properties. Heterocycles are integral to many biologically active molecules, including numerous drugs on the market today. The specific structure of CAS No. 2091295-04-2 features a fused ring system that contributes to its distinct chemical and biological characteristics. This architecture allows for interactions with biological targets in ways that simpler, acyclic compounds may not achieve.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, division, and signal transduction. Dysregulation of kinase activity is implicated in various diseases, particularly cancers. Preclinical studies have indicated that compounds with a similar structural motif to CAS No. 2091295-04-2 can effectively modulate kinase activity, leading to promising results in both in vitro and in vivo models.
Recent advancements in computational chemistry have further enhanced the understanding of how CID 125514644 interacts with its biological targets. Molecular docking simulations and virtual screening have been instrumental in identifying potential binding sites on kinases, which can be exploited to design more potent and selective inhibitors. These computational approaches have not only accelerated the drug discovery process but also provided valuable insights into the molecular mechanisms underlying the compound's bioactivity.
The synthesis of CAS No. 2091295-04-2 has been optimized to ensure high yield and purity, making it suitable for large-scale production and further investigation. The synthetic route involves multi-step organic transformations, including cyclization reactions that form the core heterocyclic structure. Advances in synthetic methodologies have enabled chemists to streamline these processes, reducing both cost and environmental impact while maintaining high standards of quality control.
Investigations into the pharmacokinetic properties of CID 125514644 have revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are critical for determining the compound's suitability for clinical development. Studies have shown that the compound exhibits good oral bioavailability and moderate tissue distribution, suggesting its potential for systemic therapeutic applications. Additionally, preliminary toxicology studies have indicated a low toxicity profile, which is an encouraging finding for further development.
The potential therapeutic applications of CAS No. 2091295-04-2 extend beyond oncology. Research is ongoing into its efficacy against inflammatory diseases and neurological disorders, where kinase dysregulation plays a significant role. The compound's ability to modulate multiple signaling pathways makes it a versatile tool for investigating complex biological networks. This versatility could lead to novel treatment strategies for a wide range of diseases.
Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating laboratory findings into clinical reality. The open sharing of data and resources has fostered an environment conducive to innovation in drug discovery. Initiatives such as public databases and collaborative research networks have accelerated the pace at which new compounds like CID 125514644 are developed and brought to market.
As our understanding of molecular biology continues to evolve, so too does our ability to design targeted therapies. The integration of genomics, proteomics, and other omics technologies has provided unprecedented insights into disease mechanisms at the molecular level. This knowledge is being leveraged to develop more precise and effective treatments tailored to individual patients' needs.
In conclusion, CAS No. 2091295-04-2 (also known as CID 125514644) represents a significant breakthrough in pharmaceutical chemistry with far-reaching implications for human health. Its unique structural features and promising bioactivity position it as a valuable asset in the ongoing fight against disease. With continued research and development efforts, this compound has the potential to improve lives around the world by providing new therapeutic options where they are needed most.
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